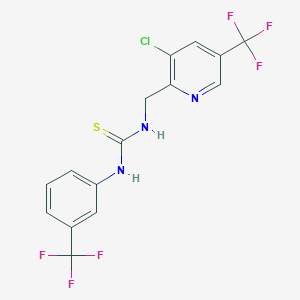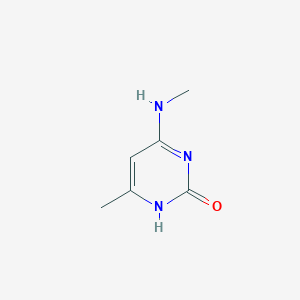![molecular formula C30H34N4O12S4 B13107720 4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid](/img/structure/B13107720.png)
4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid is a complex organic compound characterized by multiple sulfonic acid groups and aromatic amines. This compound is known for its water solubility and reactivity, making it useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid typically involves multiple steps, starting with the sulfonation of aniline derivatives. The process includes:
Sulfonation: Aniline derivatives are treated with sulfuric acid to introduce sulfonic acid groups.
Alkylation: The sulfonated aniline is then alkylated using ethylene oxide or similar reagents to introduce ethylamine groups.
Coupling: The alkylated product is coupled with additional sulfonated aniline derivatives to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process.
化学反応の分析
Types of Reactions
4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in aqueous or alcoholic solutions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the labeling and crosslinking of proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid involves its ability to interact with various molecular targets through its sulfonic acid and amine groups. These interactions can lead to the formation of stable complexes with proteins, nucleic acids, and other biomolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
- Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
- Sulfo-SMPB (sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate)
- Sulfo-SANPAH (sulfosuccinimidyl 6-(4′-azido-2′-nitrophenylamino)hexanoate)
Uniqueness
Compared to these similar compounds, 4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid is unique due to its multiple sulfonic acid groups and extended aromatic structure, which enhance its water solubility and reactivity. This makes it particularly useful in applications requiring high solubility and strong interactions with biomolecules.
特性
分子式 |
C30H34N4O12S4 |
|---|---|
分子量 |
770.9 g/mol |
IUPAC名 |
4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid |
InChI |
InChI=1S/C30H34N4O12S4/c35-47(36,37)27-9-1-23(2-10-27)31-17-19-33(25-5-13-29(14-6-25)49(41,42)43)21-22-34(26-7-15-30(16-8-26)50(44,45)46)20-18-32-24-3-11-28(12-4-24)48(38,39)40/h1-16,31-32H,17-22H2,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46) |
InChIキー |
MJDBGAYPVOEELT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NCCN(CCN(CCNC2=CC=C(C=C2)S(=O)(=O)O)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13107639.png)
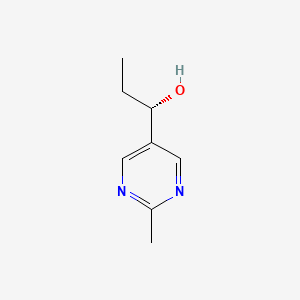
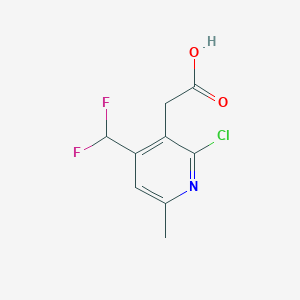
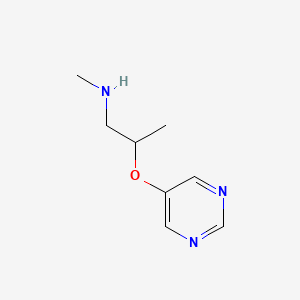
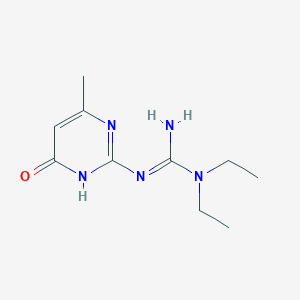
![2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13107666.png)

